molecular formula C15H16N2O5S B6394826 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid CAS No. 1261992-07-7

5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid

Cat. No.: B6394826
CAS No.: 1261992-07-7
M. Wt: 336.4 g/mol
InChI Key: WUDRLCGXJRLYIG-UHFFFAOYSA-N
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Description

5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a methoxynicotinic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

5-[2-(dimethylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-17(2)23(20,21)13-7-5-4-6-11(13)10-8-12(15(18)19)14(22-3)16-9-10/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDRLCGXJRLYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-methoxynicotinic acid, which is then subjected to a series of reactions to introduce the dimethylsulfamoylphenyl group. The key steps in the synthesis include:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Sulfonation: Introduction of the dimethylsulfamoyl group.

    Coupling: Coupling of the sulfonated intermediate with 2-methoxynicotinic acid.

Industrial Production Methods

In an industrial setting, the production of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynicotinic acid: Lacks the dimethylsulfamoylphenyl group.

    5-(2-Aminophenyl)-2-methoxynicotinic acid: Contains an amino group instead of a dimethylsulfamoyl group.

    5-(2-Methylsulfamoylphenyl)-2-methoxynicotinic acid: Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group.

Uniqueness

The presence of the dimethylsulfamoyl group in 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid imparts unique chemical and biological properties, making it distinct from similar compounds. This structural feature may enhance its stability, reactivity, and potential therapeutic effects.

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